Mass Spectrometric Differentiation: +9 Da Shift Ensures Baseline Separation from Unlabeled N-Butyl Nortadalafil
N-Butyl Nortadalafil-d9 (MW 440.54; C₂₅H₁₆D₉N₃O₄) exhibits a +9 Da mass shift relative to its unlabeled counterpart, N-Butyl Nortadalafil (MW 431.48; C₂₅H₂₅N₃O₄) [1]. This difference exceeds the minimum +3 Da threshold typically required for an internal standard to circumvent cross-talk and isotopic interference in triple-quadrupole MS . The unlabeled analog (CAS 171596-31-9) and the demethyl impurity Nortadalafil (CAS 171596-36-4, MW 375.38) lack this mass shift and therefore cannot function as internal standards for each other.
| Evidence Dimension | Molecular weight (Da) for mass spectrometric detection |
|---|---|
| Target Compound Data | 440.54 g/mol (C₂₅H₁₆D₉N₃O₄) |
| Comparator Or Baseline | N-Butyl Nortadalafil: 431.48 g/mol (C₂₅H₂₅N₃O₄); Nortadalafil (demethyl tadalafil): 375.38 g/mol (C₂₁H₁₇N₃O₄) |
| Quantified Difference | +9.06 Da vs. unlabeled N-Butyl Nortadalafil; +65.16 Da vs. Nortadalafil |
| Conditions | Calculated from molecular formula; MS-compatible conditions |
Why This Matters
This mass difference is critical for procurement: only the deuterated compound can serve as an internal standard for accurate quantification of N-Butyl Nortadalafil by isotope-dilution LC-MS/MS.
- [1] Pharmaffiliates. 'N-Butyl Nortadalafil-d9 Product Page.' Accessed 2026. View Source
